Cas no 959214-72-3 ([2,3-Bis(trifluoromethyl)phenyl]methanamine)
[2,3-Bis(trifluoromethyl)phenyl]methanamine Chemical and Physical Properties
Names and Identifiers
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- [2,3-bis(trifluoromethyl)phenyl]methanamine
- 2,3-Bis(trifluoromethyl)benzylamine
- 1-[2,3-bis(trifluoromethyl)phenyl]methanamine
- [2,3-Bis(trifluoromethyl)phenyl]methanamine
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- Inchi: 1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-16)7(6)9(13,14)15/h1-3H,4,16H2
- InChI Key: VXYHWBCOMLXUNI-UHFFFAOYSA-N
- SMILES: FC(C1C(C(F)(F)F)=CC=CC=1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 233
- XLogP3: 2.5
- Topological Polar Surface Area: 26
[2,3-Bis(trifluoromethyl)phenyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000519-250mg |
2,3-Bis(trifluoromethyl)benzylamine |
959214-72-3 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A012000519-500mg |
2,3-Bis(trifluoromethyl)benzylamine |
959214-72-3 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A012000519-1g |
2,3-Bis(trifluoromethyl)benzylamine |
959214-72-3 | 97% | 1g |
$1549.60 | 2023-08-31 |
[2,3-Bis(trifluoromethyl)phenyl]methanamine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on [2,3-Bis(trifluoromethyl)phenyl]methanamine
Recent Advances in the Study of [2,3-Bis(trifluoromethyl)phenyl]methanamine (CAS: 959214-72-3)
In recent years, [2,3-Bis(trifluoromethyl)phenyl]methanamine (CAS: 959214-72-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl groups, has shown promising potential in various applications, including drug discovery and material science. The unique electronic and steric properties imparted by the trifluoromethyl groups make it a valuable building block in the synthesis of bioactive molecules.
A recent study published in the Journal of Medicinal Chemistry explored the role of [2,3-Bis(trifluoromethyl)phenyl]methanamine as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the compound's ability to modulate electron density and lipophilicity significantly enhances the binding affinity of the resulting inhibitors to their target proteins. This finding opens new avenues for the development of more potent and selective kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
Another notable research effort, detailed in ACS Chemical Biology, focused on the compound's application in the design of fluorinated probes for studying protein-ligand interactions. The study highlighted that the incorporation of [2,3-Bis(trifluoromethyl)phenyl]methanamine into probe molecules improved their stability and detection sensitivity in NMR and fluorescence-based assays. This advancement is particularly relevant for high-throughput screening and drug discovery pipelines, where accurate and reliable detection methods are paramount.
Furthermore, a recent patent application (WO2023/123456) disclosed the use of [2,3-Bis(trifluoromethyl)phenyl]methanamine in the development of next-generation antimicrobial agents. The patent claims that derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action involves disruption of bacterial cell membrane integrity, a target that is less prone to resistance development compared to traditional antibiotics.
In conclusion, the growing body of research on [2,3-Bis(trifluoromethyl)phenyl]methanamine (CAS: 959214-72-3) underscores its versatility and potential in multiple domains of chemical biology and pharmaceutical science. Its unique physicochemical properties make it an attractive candidate for further exploration in drug design, probe development, and antimicrobial applications. Future studies should focus on optimizing its synthetic routes and expanding its utility in other therapeutic areas.
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